N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted at position 4 with a carbohydrazide group and at position 2 with a phenyl ring. The hydrazone moiety is formed via condensation of 4-fluorobenzaldehyde with the corresponding quinoline-4-carbohydrazide.
Properties
Molecular Formula |
C23H16FN3O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16FN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+ |
InChI Key |
SEIHWRDZZZTUEW-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that quinoline derivatives could effectively target cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Research indicates that quinoline derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic roles in conditions like arthritis and other inflammatory disorders .
Enzyme Inhibition
this compound has shown promise as an inhibitor of key enzymes involved in various biological pathways. For instance, studies have reported its effectiveness against α-glucosidase, which is crucial in carbohydrate metabolism and is a target for diabetes management .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific biological targets. These studies provide insights into how structural modifications can enhance its efficacy against targeted proteins associated with diseases like cancer and diabetes .
Material Science Applications
Photophysical Properties
In material science, compounds like this compound are explored for their photophysical properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s ability to absorb and emit light efficiently can be harnessed in developing advanced materials for electronic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including this compound, on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA . These interactions can inhibit enzyme activity or alter DNA function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Hydrazone Moiety
The hydrazone derivatives of 2-phenylquinoline-4-carbohydrazide differ primarily in the substituents on the aromatic aldehyde used for condensation. Key analogs include:
Structural Insights :
Comparison with Non-Quinoline Hydrazones
- This analog was structurally characterized but lacks reported bioactivity.
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide (): Features a benzimidazole-thioether group instead of quinoline. This compound showed antimicrobial activity against E. coli (MIC 13.3 µM) and K. pneumoniae (MIC 26.6 µM), highlighting the role of heterocyclic cores in bioactivity .
Physicochemical and Crystallographic Properties
- Elemental Analysis : Compounds like 4,4′-difluoro-N′-[(Z)-(4-fluorophenyl)methylidene]-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carbohydrazide () show precise C, H, N calculations (e.g., C: 70.73% calculated vs. 70.71% found), indicating high purity .
- Hydrogen Bonding : Supramolecular architectures in fluorophenyl hydrazones () often involve T-shaped C–H···F interactions or water-mediated hydrogen bonds, which could influence crystallinity and stability .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C20H17FN4O
- Molecular Weight : 348.37 g/mol
The structure features a quinoline core with a hydrazone linkage, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance its interaction with biological targets.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound has been shown to interact with the c-Met kinase, a target implicated in various cancers, leading to reduced cell viability and proliferation in vitro.
Anticancer Activity
-
In Vitro Studies :
- The compound was evaluated against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). It demonstrated significant cytotoxicity with IC50 values ranging from 0.14 μM to 0.42 μM across different cell lines .
- A concentration-dependent inhibition of cell proliferation was observed, indicating that higher concentrations of the compound lead to increased cytotoxic effects .
- Mechanistic Insights :
Other Biological Activities
- Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities, although these areas require further investigation to establish efficacy and mechanisms .
Case Studies
- Case Study on Lung Cancer :
- Combination Therapies :
Summary Table of Biological Activities
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | H460 | 0.14 | c-Met kinase inhibition |
| Anticancer | HT-29 | 0.20 | c-Met kinase inhibition |
| Anticancer | MDA-MB-231 | 0.42 | c-Met kinase inhibition |
| Anti-inflammatory (Preliminary) | Not specified | Not specified | Not fully established |
| Antimicrobial (Preliminary) | Not specified | Not specified | Not fully established |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
